![molecular formula C9H18F5N3O B3183001 Hexamethylguanidinium pentafluoroethanolate CAS No. 479024-70-9](/img/structure/B3183001.png)
Hexamethylguanidinium pentafluoroethanolate
Overview
Description
Scientific Research Applications
- Key Findings : The [HMG] bis(trifluoromethanesulfonyl)imide ([TFSI]) salt shows promise as an electrolyte due to its soft mechanical properties and electrochemical stability. Understanding the physico-chemical relationships in these materials is essential for future ionic electrolyte development .
- Notable Salts : [HMG] bis(fluorosulfonyl)imide ([FSI]) stands out for its good electrochemical stability and promising use as an electrolyte .
Solid-State Electrolytes
Thermal Stability and Structural Properties
Crystallography Insights
Safety and Hazards
Future Directions
Hexamethylguanidinium pentafluoroethanolate and similar compounds are increasingly promising for application in devices such as lithium or sodium metal batteries as they can support high ionic conductivity, with good electrochemical and thermal stability . The findings introduce a range of new materials to the solid-state electrolyte arena, while the insights into the physico-chemical relationships in these materials will be of importance for the future development and understanding of other ionic electrolytes .
Mechanism of Action
Target of Action
Hexamethylguanidinium pentafluoroethanolate is a type of organic ionic plastic crystal (OIPC) that has been synthesized for use in electrochemical energy storage technologies . The primary target of this compound is the electrochemical system within devices such as lithium or sodium metal batteries .
Mode of Action
The hexamethylguanidinium cation ([HMG]) in the compound interacts with different anions to form new OIPCs . These interactions influence the thermal, structural, and transport properties of the materials . The HMG cation can exhibit significant disorder, which is advantageous for plasticity and future use of these materials as high ionic conductivity matrices .
Biochemical Pathways
The compound’s influence on the structural, physical, and thermal properties of materials suggests it may impact the electrochemical pathways within energy storage devices .
Result of Action
The result of hexamethylguanidinium pentafluoroethanolate’s action is the formation of new OIPCs with high ionic conductivity, good electrochemical stability, and soft mechanical properties . These properties make the compound particularly promising for use as an electrolyte in energy storage devices .
Action Environment
The action of hexamethylguanidinium pentafluoroethanolate is influenced by environmental factors such as temperature and the presence of other ions . These factors can affect the compound’s thermal, structural, and transport properties, thereby influencing its efficacy and stability .
properties
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;1,1,2,2,2-pentafluoroethanolate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N3.C2F5O/c1-8(2)7(9(3)4)10(5)6;3-1(4,5)2(6,7)8/h1-6H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRGEFCWEXQCRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.C(C(F)(F)F)([O-])(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexamethylguanidinium pentafluoroethanolate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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